2-METHOXY-N-(4-{NAPHTHO[1,2-D][1,3]OXAZOL-2-YL}PHENYL)BENZAMIDE
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Overview
Description
2-Methoxy-N-(4-{naphtho[1,2-d][1,3]oxazol-2-yl}phenyl)benzamide is a complex organic compound with the molecular formula C25H18N2O3 This compound is characterized by the presence of a methoxy group, a naphthoxazole moiety, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(4-{naphtho[1,2-d][1,3]oxazol-2-yl}phenyl)benzamide typically involves the following steps:
Formation of the Naphthoxazole Moiety: The naphthoxazole ring can be synthesized from naphthols and amines using TEMPO as the oxygen source.
Coupling Reaction: The naphthoxazole intermediate is then coupled with a methoxybenzamide derivative under appropriate conditions to form the final product. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(4-{naphtho[1,2-d][1,3]oxazol-2-yl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-Methoxy-N-(4-{naphtho[1,2-d][1,3]oxazol-2-yl}phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the naphthoxazole moiety.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-Methoxy-N-(4-{naphtho[1,2-d][1,3]oxazol-2-yl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The naphthoxazole moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to biological effects such as anti-inflammatory or anticancer responses.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-(4-{naphtho[1,2-d][1,3]oxazol-2-yl}phenyl)benzamide
- N-(4-benzo[e][1,3]benzoxazol-2-ylphenyl)-2-methoxybenzamide
Uniqueness
2-Methoxy-N-(4-{naphtho[1,2-d][1,3]oxazol-2-yl}phenyl)benzamide is unique due to its specific substitution pattern and the presence of both methoxy and naphthoxazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H18N2O3 |
---|---|
Molecular Weight |
394.4g/mol |
IUPAC Name |
N-(4-benzo[e][1,3]benzoxazol-2-ylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C25H18N2O3/c1-29-21-9-5-4-8-20(21)24(28)26-18-13-10-17(11-14-18)25-27-23-19-7-3-2-6-16(19)12-15-22(23)30-25/h2-15H,1H3,(H,26,28) |
InChI Key |
SDCMEKBATDAYNZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC5=CC=CC=C54 |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC5=CC=CC=C54 |
Origin of Product |
United States |
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